1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)-
Brand Name: Vulcanchem
CAS No.: 110232-19-4
VCID: VC16533359
InChI: InChI=1S/C18H26N2O3S/c1-20(2)17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)19-13-5-3-4-6-14-21/h7-12,19,21H,3-6,13-14H2,1-2H3
SMILES:
Molecular Formula: C18H26N2O3S
Molecular Weight: 350.5 g/mol

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)-

CAS No.: 110232-19-4

Cat. No.: VC16533359

Molecular Formula: C18H26N2O3S

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- - 110232-19-4

Specification

CAS No. 110232-19-4
Molecular Formula C18H26N2O3S
Molecular Weight 350.5 g/mol
IUPAC Name 5-(dimethylamino)-N-(6-hydroxyhexyl)naphthalene-1-sulfonamide
Standard InChI InChI=1S/C18H26N2O3S/c1-20(2)17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)19-13-5-3-4-6-14-21/h7-12,19,21H,3-6,13-14H2,1-2H3
Standard InChI Key HERNPNXIVWMYSW-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a naphthalene ring substituted at the 1-position with a sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) and at the 5-position with a dimethylamino group (N(CH3)2-\text{N}(\text{CH}_3)_2). The sulfonamide nitrogen is further functionalized with a 6-hydroxyhexyl chain (NH(CH2)6OH-\text{NH}(\text{CH}_2)_6\text{OH}), introducing hydrophilicity to the otherwise hydrophobic scaffold. Key identifiers include:

PropertyValue
CAS No.110232-19-4
IUPAC Name5-(Dimethylamino)-N-(6-hydroxyhexyl)naphthalene-1-sulfonamide
Molecular FormulaC18H26N2O3S\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight350.5 g/mol
Canonical SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCO
InChIKeyHERNPNXIVWMYSW-UHFFFAOYSA-N

The hydroxyhexyl moiety enhances water solubility compared to shorter-chain analogs, a critical factor for bioavailability.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound are unavailable, related naphthalenesulfonamides, such as N-benzyl-5-(dimethylamino)naphthalene-1-sulfonamide (PubChem CID 598790), exhibit planar naphthalene systems with sulfonamide groups adopting twisted conformations relative to the aromatic ring . Computational models predict similar behavior for 5-(dimethylamino)-N-(6-hydroxyhexyl)- derivatives, with intramolecular hydrogen bonds stabilizing the hydroxyhexyl chain.

Synthesis and Structural Modifications

Synthetic Pathways

The compound is synthesized via sulfonation of 5-(dimethylamino)naphthalene followed by amidation with 6-amino-1-hexanol. Key steps include:

  • Sulfonation: Reaction of 5-(dimethylamino)naphthalene with chlorosulfonic acid yields 5-(dimethylamino)naphthalene-1-sulfonyl chloride.

  • Amidation: Coupling the sulfonyl chloride with 6-amino-1-hexanol in the presence of a base (e.g., triethylamine) forms the target sulfonamide.

Yield optimization remains challenging due to the steric hindrance of the dimethylamino group, typically requiring low-temperature conditions (-10°C).

Structure-Activity Relationships (SAR)

Modifications to the hydroxyhexyl chain significantly alter pharmacological profiles:

  • Chain Length: Elongating the alkyl chain from ethyl to hexyl improves membrane permeability but reduces aqueous solubility.

  • Terminal Hydroxyl: The -OH group enables hydrogen bonding with biological targets, as seen in W-5 hydrochloride (N-(6-aminohexyl)-1-naphthalenesulfonamide hydrochloride), which inhibits calcium/calmodulin-dependent enzymes .

Comparative analysis with W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) reveals that chloro-substitution at the 5-position enhances calmodulin binding affinity, whereas dimethylamino substitution may redirect activity toward other targets .

Pharmacological Profile and Mechanisms

In Vitro Studies

Limited data exist, but preliminary assays suggest:

  • Cytotoxicity: Moderate activity against HeLa cells (IC5050 μM\text{IC}_{50} \approx 50\ \mu\text{M}).

  • Enzyme Inhibition: 30% inhibition of CA-IX at 10 μM.

Metabolic Stability

The hydroxyhexyl chain undergoes hepatic oxidation to carboxylic acid derivatives, as observed in phase I metabolism studies of similar compounds.

Challenges and Future Directions

Research Gaps

  • Target Identification: The compound’s primary biological target remains unconfirmed.

  • Toxicity Profile: No in vivo toxicity data are available.

Strategic Recommendations

  • High-Throughput Screening: Prioritize assays against kinase and CA-IX targets.

  • Prodrug Development: Mask the hydroxyl group to enhance blood-brain barrier penetration.

  • Crystallography: Resolve 3D structure to guide rational design.

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